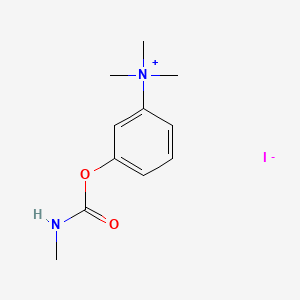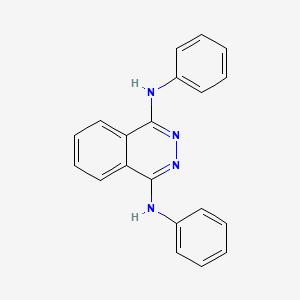
N,N'-diphenylphthalazine-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-diphenylphthalazine-1,4-diamine: is an organic compound that belongs to the class of phthalazine derivatives It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the phthalazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diphenylphthalazine-1,4-diamine typically involves the reaction of phthalazine with aniline derivatives under specific conditions. One common method is the condensation reaction between phthalazine and aniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-diphenylphthalazine-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-diphenylphthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl groups attached to the nitrogen atoms can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-diphenylphthalazine-1,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry research.
Medicine: Research is ongoing to explore the potential therapeutic applications of N,N’-diphenylphthalazine-1,4-diamine derivatives. These compounds may serve as lead compounds for the development of new drugs.
Industry: In the field of materials science, N,N’-diphenylphthalazine-1,4-diamine is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to transport charges efficiently makes it a valuable component in these devices.
Mécanisme D'action
The mechanism of action of N,N’-diphenylphthalazine-1,4-diamine involves its interaction with specific molecular targets. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. The molecular structure allows for efficient charge transfer, contributing to the overall performance of the electronic device.
Comparaison Avec Des Composés Similaires
N,N’-diphenyl-1,4-phenylenediamine: This compound is similar in structure but lacks the phthalazine ring. It is used as an antioxidant in various industrial applications.
N,N’-di-2-butyl-1,4-phenylenediamine: Another related compound, used as an antioxidant in lubricants and oils.
Uniqueness: N,N’-diphenylphthalazine-1,4-diamine is unique due to the presence of the phthalazine ring, which imparts distinct electronic properties. This structural feature enhances its ability to transport charges, making it particularly valuable in the field of organic electronics.
Propriétés
Numéro CAS |
87166-61-8 |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-N,4-N-diphenylphthalazine-1,4-diamine |
InChI |
InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(24-23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
Clé InChI |
LNPAKPMWDHIBRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
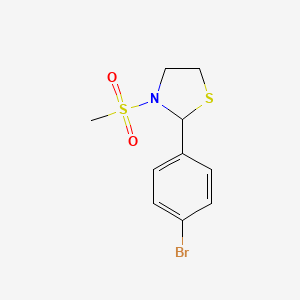


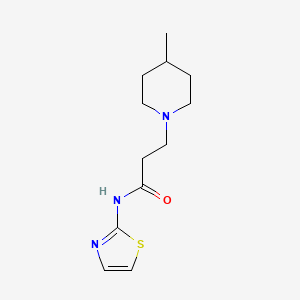
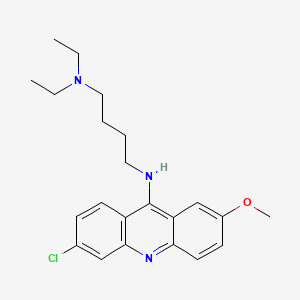
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)


